

3-Aminodibenzofuran CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Aminodibenzofuran

Cat. No.: B1200821

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3-Aminodibenzofuran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula $C_{12}H_9NO$. It serves as a crucial building block in the synthesis of a wide array of functional molecules, finding significant applications in the realms of medicinal chemistry and materials science. Its rigid, planar dibenzofuran core, coupled with a reactive amino group, makes it an attractive scaffold for the development of novel therapeutic agents and advanced organic materials. This technical guide provides an in-depth overview of **3-Aminodibenzofuran**, covering its chemical and physical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **3-Aminodibenzofuran** is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **3-Aminodibenzofuran**

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 4106-66-5 | [1] |
| Molecular Formula | C ₁₂ H ₉ NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| IUPAC Name | dibenzofuran-3-amine | |
| Synonyms | 3-Aminodibenzofuran, Dibenzofuranylamine, 2- Aminodiphenylenoxyd | |
| Appearance | Light yellow to off-white crystalline powder or small crystals | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and chloroform. | [2] |

Table 2: Spectroscopic Data of **3-Aminodibenzofuran**

| Technique | Data |
|----------------------------|---|
| ¹ H NMR | Characteristic signals for aromatic protons and the amino group. |
| ¹³ C NMR | Distinct signals for the carbon skeleton of the dibenzofuran rings and the carbon attached to the amino group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, and C-N and C-O stretching vibrations. |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

Synthesis of 3-Aminodibenzofuran

The synthesis of **3-Aminodibenzofuran** is typically achieved through a two-step process involving the nitration of dibenzofuran to yield 3-nitrodibenzofuran, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of 3-Aminodibenzofuran

Step 1: Synthesis of 3-Nitrodibenzofuran

A common method for the nitration of dibenzofuran involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

- Materials: Dibenzofuran, nitric acid, sulfuric acid, acetic anhydride, ice bath, round-bottom flask, magnetic stirrer.
- Procedure:
 - Dissolve dibenzofuran in a suitable solvent, such as acetic anhydride, in a round-bottom flask.
 - Cool the mixture in an ice bath with continuous stirring.
 - Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled solution.
 - Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the reaction to stir for a specified time at room temperature.
 - Pour the reaction mixture into ice-water to precipitate the 3-nitrodibenzofuran.
 - Filter the precipitate, wash with water until neutral, and dry.
 - The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Nitrodibenzofuran to **3-Aminodibenzofuran**

The reduction of the nitro group can be accomplished using various reducing agents, with a common method being the use of tin(II) chloride in the presence of hydrochloric acid.

- Materials: 3-Nitrodibenzofuran, tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), concentrated hydrochloric acid, ethanol, sodium hydroxide, ethyl acetate, rotary evaporator.
- Procedure:
 - To a stirred solution of 3-nitrodibenzofuran in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
 - Heat the reaction mixture at reflux for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture and neutralize it with a concentrated solution of sodium hydroxide to precipitate the tin salts.
 - Extract the **3-Aminodibenzofuran** into an organic solvent such as ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel.



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Synthesis of **3-Aminodibenzofuran**.

Applications in Drug Discovery and Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and **3-Aminodibenzofuran** serves as a key intermediate for the synthesis of various biologically active molecules.

Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of **3-Aminodibenzofuran** have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The rigid dibenzofuran core can effectively interact with the active site of these enzymes, and modifications of the amino group allow for the fine-tuning of binding affinity and selectivity.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

- Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) enzyme, test compounds (**3-aminodibenzofuran** derivatives), 96-well microplate reader.
- Procedure:
 - Prepare solutions of ATCI, DTNB, and the enzyme in Tris-HCl buffer.
 - In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
 - Add the AChE or BuChE solution to each well and incubate for a specified period at a controlled temperature.
 - Initiate the reaction by adding the ATCI solution.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.
 - The rate of the reaction is proportional to the enzyme activity.
 - Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

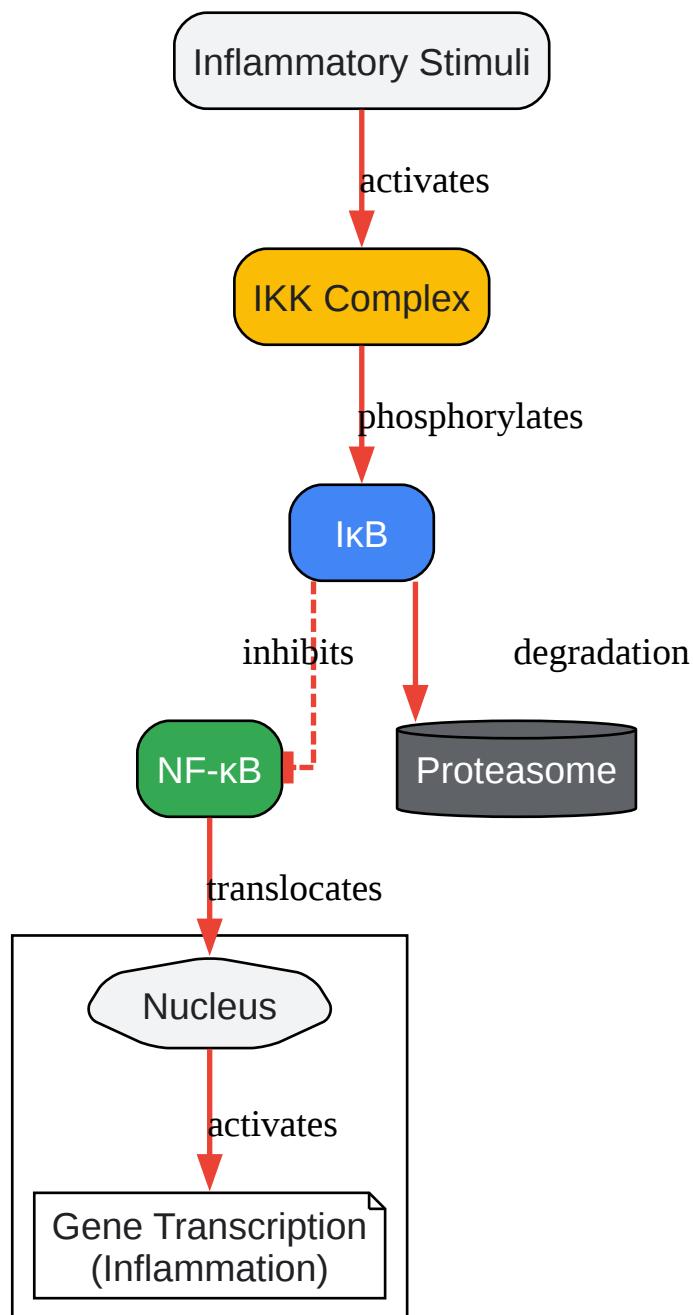
Potential Anti-Inflammatory and Anticancer Applications

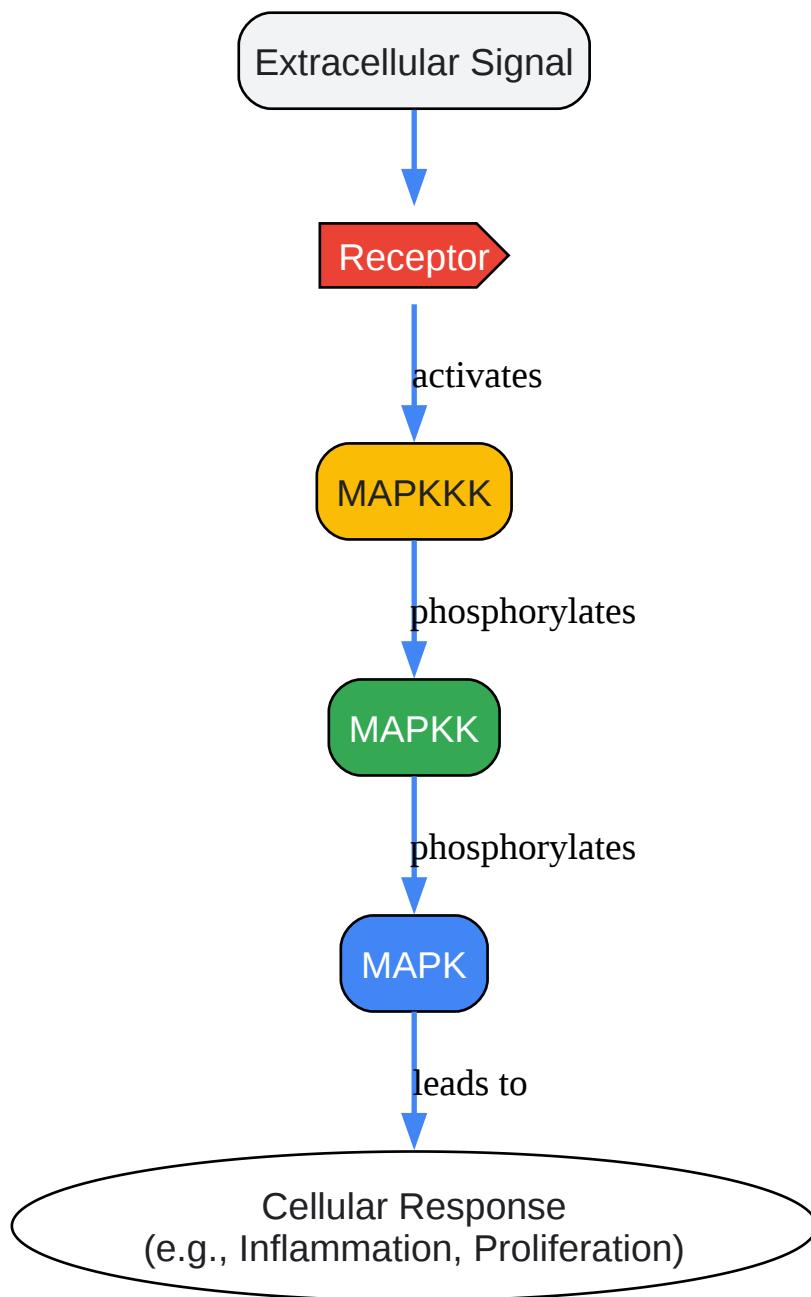
The anti-inflammatory and anticancer properties of benzofuran and dibenzofuran derivatives have been reported. While direct studies on **3-Aminodibenzofuran** are limited, its derivatives are being explored for these therapeutic areas. The mechanism of action for the anti-inflammatory effects of some benzofurans is thought to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Involvement in Signaling Pathways

NF- κ B Signaling Pathway

The NF- κ B signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anti-inflammatory effects.





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